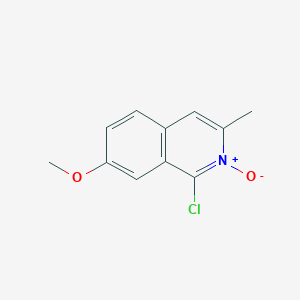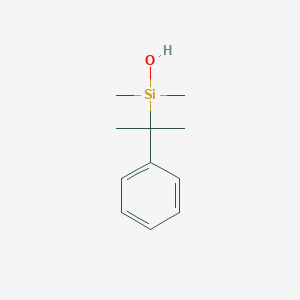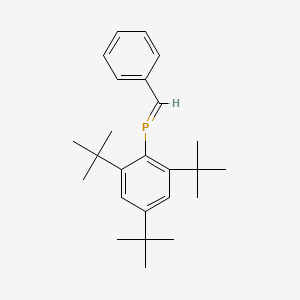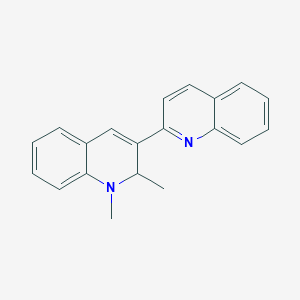
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide is a chemical compound with the molecular formula C11H21BrO3S It is known for its unique structure, which includes an ethoxy group, a dimethyl group, and a sulfanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide typically involves the reaction of 5-ethoxy-3,3-dimethyl-2,5-dioxopentanoic acid with dimethyl sulfide in the presence of a brominating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfanium bromide compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of temperature, pressure, and reactant concentrations to optimize yield and purity. Advanced purification techniques such as crystallization and chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanium ion to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the bromide ion with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted sulfanium compounds.
Scientific Research Applications
Chemistry
In chemistry, (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide is used as a reagent in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in various catalytic processes.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific biomolecules, providing insights into cellular processes and molecular interactions.
Medicine
The compound’s unique structure makes it a candidate for drug development. Researchers are exploring its potential as an antimicrobial agent and its ability to modulate biological pathways.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide involves its interaction with molecular targets such as enzymes and receptors. The sulfanium ion can form covalent bonds with nucleophilic sites on proteins, altering their function. This interaction can modulate signaling pathways and biochemical processes, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(methyl)sulfanium chloride
- (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(ethyl)sulfanium iodide
- (5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfoxide
Uniqueness
(5-Ethoxy-3,3-dimethyl-2,5-dioxopentyl)(dimethyl)sulfanium bromide stands out due to its specific combination of functional groups and its bromide ion. This unique structure imparts distinct reactivity and stability, making it valuable for various applications in research and industry.
Properties
CAS No. |
195453-95-3 |
|---|---|
Molecular Formula |
C11H21BrO3S |
Molecular Weight |
313.25 g/mol |
IUPAC Name |
(5-ethoxy-3,3-dimethyl-2,5-dioxopentyl)-dimethylsulfanium;bromide |
InChI |
InChI=1S/C11H21O3S.BrH/c1-6-14-10(13)7-11(2,3)9(12)8-15(4)5;/h6-8H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
NNVVARMGGUIWCC-UHFFFAOYSA-M |
Canonical SMILES |
CCOC(=O)CC(C)(C)C(=O)C[S+](C)C.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carbonyl chloride](/img/structure/B12565027.png)
![2-[(4-Bromophenyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B12565036.png)







![8-methyl-1H-pyrimido[5,4-c]cinnoline-2,4-dithione](/img/structure/B12565088.png)

![1-Pyrenemethanamine, N-[[4-(dimethylamino)phenyl]methyl]-](/img/structure/B12565097.png)


